2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837651
InChI: InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
SMILES:
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide

CAS No.:

Cat. No.: VC17837651

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 2-amino-N,N-dimethyl-2-phenylethanesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Standard InChI Key FNTDKWXUYVRIGJ-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound 2-amino-N,N-dimethyl-2-phenylethane-1-sulfonamide (hypothetical structure) consists of:

  • A sulfonamide group (-SO₂NH₂) at position 1 of the ethane backbone.

  • N,N-dimethyl substitution on the sulfonamide nitrogen.

  • An amino group (-NH₂) and phenyl ring at position 2 of the ethane chain.

This configuration combines hydrophilic (sulfonamide, amino) and hydrophobic (phenyl, dimethyl) regions, suggesting potential solubility complexities .

Comparative Analysis of Related Compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
2-Amino-N,N-dimethylethanesulfonamide91893-70-8C₄H₁₂N₂O₂S152.22N,N-dimethyl sulfonamide
2-Amino-N-phenylethane-1-sulfonamide25840-61-3C₈H₁₂N₂O₂S200.26Phenyl-substituted sulfonamide

The absence of direct data on the queried compound necessitates extrapolation from these analogs. For instance, the N,N-dimethyl group in enhances steric hindrance, potentially affecting reactivity, while the phenyl group in introduces aromatic interactions .

Synthesis Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via:

  • Sulfonation: Reaction of amines with sulfonyl chlorides.
    Example:

    R-NH2+Cl-SO2-R’R-NH-SO2-R’+HCl\text{R-NH}_2 + \text{Cl-SO}_2\text{-R'} \rightarrow \text{R-NH-SO}_2\text{-R'} + \text{HCl}
  • Substitution Reactions: Introducing substituents like dimethyl or phenyl groups post-sulfonation .

Challenges in Target Compound Synthesis

  • Steric Effects: N,N-dimethyl groups may hinder sulfonation efficiency.

  • Regioselectivity: Ensuring proper placement of amino and phenyl groups requires precise reaction conditions.

Physicochemical Properties

Solubility and Stability

  • Hydrophilicity: Sulfonamide and amino groups enhance water solubility, as seen in 2-amino-N,N-dimethylethanesulfonamide (PubChem CID: 19831215) .

  • Lipophilicity: The phenyl group in 2-amino-N-phenylethane-1-sulfonamide (CAS 25840-61-3) contributes to membrane permeability .

Spectroscopic Data

  • IR Spectroscopy: Expected S=O stretching at ~1150–1300 cm⁻¹ and N-H bending at ~1600 cm⁻¹ .

  • NMR: Distinct signals for dimethyl groups (~2.8–3.2 ppm) and aromatic protons (~7.2–7.5 ppm) .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective methods for multi-substituted sulfonamides.

  • Biological Screening: Evaluating the target compound’s efficacy against bacterial strains or enzymes.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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